molecular formula C16H14O2 B514095 4-Methoxychalcone CAS No. 22252-15-9

4-Methoxychalcone

Cat. No.: B514095
CAS No.: 22252-15-9
M. Wt: 238.28 g/mol
InChI Key: XUFXKBJMCRJATM-FMIVXFBMSA-N
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Description

4-Methoxychalcone is a chalcone derivative with the molecular formula C16H14O2. It is characterized by the presence of a methoxy group attached to the aromatic ring of the chalcone structure. Chalcones are a class of organic compounds with a core structure of 1,3-diphenylprop-2-en-1-one, which is known for its diverse pharmacological properties .

Biochemical Analysis

Biochemical Properties

4-Methoxychalcone plays a crucial role in biochemical reactions, particularly in the inhibition of the alpha-glucosidase enzyme. This enzyme is responsible for breaking down carbohydrates into glucose, and its inhibition can help manage blood glucose levels. This compound interacts with the alpha-glucosidase enzyme by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of carbohydrates . Additionally, this compound has been shown to interact with bovine serum albumin, a protein that plays a key role in the transport and distribution of various endogenous and exogenous substances in the bloodstream . The interaction between this compound and bovine serum albumin involves hydrogen bonding and hydrophobic interactions, which stabilize the complex and enhance the bioavailability of the compound.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In diabetic cells, this compound has been shown to reduce hyperglycemia by inhibiting the alpha-glucosidase enzyme, thereby decreasing glucose absorption . This compound also influences cell signaling pathways, particularly those involved in oxidative stress and inflammation. This compound has been found to modulate the expression of genes related to antioxidant defense mechanisms, such as superoxide dismutase and catalase, which help protect cells from oxidative damage . Furthermore, this compound affects cellular metabolism by enhancing glucose uptake and utilization, thereby improving overall cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of the alpha-glucosidase enzyme, which occurs through the binding of this compound to the enzyme’s active site . This binding prevents the enzyme from catalyzing the hydrolysis of carbohydrates, thereby reducing glucose absorption. Additionally, this compound has been shown to interact with bovine serum albumin, enhancing its stability and bioavailability . The compound also modulates gene expression by activating transcription factors involved in antioxidant defense and anti-inflammatory responses, leading to a reduction in oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its antihyperglycemic and antioxidant activities, providing sustained benefits in in vitro and in vivo models . The compound’s efficacy may decrease over time due to potential metabolic degradation and the development of cellular resistance mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to effectively reduce blood glucose levels and improve insulin sensitivity in diabetic mice . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window where the compound exerts its beneficial effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to glucose metabolism and antioxidant defense. The compound interacts with enzymes such as alpha-glucosidase and superoxide dismutase, modulating their activities to regulate glucose levels and reduce oxidative stress . Additionally, this compound affects metabolic flux by enhancing glucose uptake and utilization, leading to improved cellular energy production and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound binds to bovine serum albumin, which facilitates its transport in the bloodstream and enhances its bioavailability . This interaction also affects the localization and accumulation of this compound in specific tissues, allowing it to exert its therapeutic effects more effectively.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in glucose metabolism and antioxidant defense . Post-translational modifications, such as phosphorylation, may also influence the targeting and activity of this compound, directing it to specific cellular compartments and enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-Methoxychalcone is the Claisen-Schmidt condensation reaction. This involves the reaction of an aryl aldehyde with an aryl methyl ketone in the presence of a base, typically an alcoholic alkali such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the chalcone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methoxychalcone has been extensively studied for its pharmacological properties. Some of its notable applications include:

Comparison with Similar Compounds

4-Methoxychalcone is unique among chalcones due to the presence of the methoxy group, which enhances its pharmacological properties. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFXKBJMCRJATM-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313945
Record name trans-4-Methoxychalcone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22252-15-9, 959-33-1
Record name trans-4-Methoxychalcone
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Record name 22252-15-9
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Record name 4-Methoxychalcone
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Record name trans-4-Methoxychalcone
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Record name 4-methoxychalcone
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Acetophenone (0.5 g) and sodium hydroxide (0.17 g) were suspended in 15 Ml of methanol pre-chilled at −10° C. p-Anisaldehyde (0.57 g) was added thereto, and stirred for 10 hr at room temperature. After neutralization with 5% hydrochloric acid solution, the product was extracted with 100 Ml of ethylacetate. The extracted organic phase was dried with anhydrous magnesium sulfate, and concentrated under vacuum evaporator. Purified compound was obtained by elution with n-hexane:ethylacetate (v/v, 1:7) through silica gel column chromatography (5×3 cm, Merk), and identified as follows:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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